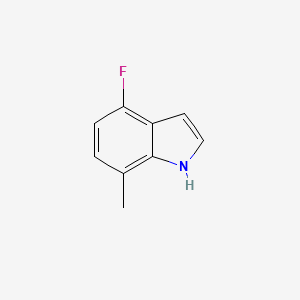

4-Fluoro-7-methyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-7-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-2-3-8(10)7-4-5-11-9(6)7/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIRUGMHWJZMJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)F)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593517 | |

| Record name | 4-Fluoro-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313337-32-5 | |

| Record name | 4-Fluoro-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Fluoro-7-methyl-1H-indole: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Value of Fluorinated Indoles in Medicinal Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Its versatile reactivity and ability to mimic endogenous structures, such as the neurotransmitter serotonin, have made it a privileged scaffold in drug discovery.[2] The strategic introduction of fluorine into these scaffolds has become a powerful tool for modulating a molecule's pharmacological profile. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4]

This guide provides an in-depth technical overview of 4-fluoro-7-methyl-1H-indole, a specifically substituted indole with significant potential as a building block in the synthesis of novel therapeutics. We will explore its core chemical properties, reactivity, synthesis, and potential applications, offering insights grounded in the principles of medicinal chemistry and organic synthesis.

Core Chemical Properties of 4-Fluoro-7-methyl-1H-indole

While extensive experimental data for 4-fluoro-7-methyl-1H-indole is not widely published, we can infer its key properties based on its structure and data from closely related analogs.

Structural and Physicochemical Data

The fundamental properties of 4-fluoro-7-methyl-1H-indole are summarized in the table below. These values are a combination of information from chemical suppliers and computational predictions.[5][6]

| Property | Value | Source |

| CAS Number | 313337-32-5 | [5][6] |

| Molecular Formula | C₉H₈FN | [5] |

| Molecular Weight | 149.16 g/mol | [5] |

| Appearance | Likely a solid at room temperature | Inferred |

| Melting Point | Not reported | [5] |

| Boiling Point | Not reported | [5] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, EtOAc) and poorly soluble in water. | Inferred |

Spectroscopic Characterization: A Predictive Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl group protons. The fluorine atom at the 4-position will introduce characteristic splitting patterns (coupling) to the adjacent aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its chemical shift will be indicative of the electronic environment of the fluorine atom on the aromatic ring.

The following table provides predicted chemical shift ranges for the key protons and carbons of 4-fluoro-7-methyl-1H-indole, based on data from similar compounds.[7]

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | N-H | 7.5 - 8.5 | br s |

| C2-H | 7.0 - 7.3 | m | |

| C3-H | 6.4 - 6.7 | m | |

| C5-H | 6.8 - 7.1 | t | |

| C6-H | 6.7 - 7.0 | d | |

| C7-CH₃ | 2.3 - 2.6 | s | |

| ¹³C | C2 | 120 - 125 | |

| C3 | 100 - 105 | ||

| C4 | 150 - 160 (d, ¹JCF ≈ 240-250 Hz) | ||

| C5 | 115 - 120 (d, ³JCF ≈ 5-10 Hz) | ||

| C6 | 120 - 125 (d, ⁴JCF ≈ 2-5 Hz) | ||

| C7 | 125 - 130 | ||

| C7a | 130 - 135 (d, ²JCF ≈ 10-15 Hz) | ||

| C3a | 125 - 130 (d, ²JCF ≈ 10-15 Hz) | ||

| C7-CH₃ | 15 - 20 |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | Sharp to medium peak |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp peaks |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Sharp peaks |

| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple sharp peaks |

| C-F Stretch | 1000 - 1250 | Strong, characteristic peak |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak [M]⁺ at an m/z value corresponding to the exact mass of C₉H₈FN.

Chemical Reactivity and Synthetic Considerations

The reactivity of the 4-fluoro-7-methyl-1H-indole ring is governed by the interplay of the electron-donating pyrrole ring and the electronic effects of the fluoro and methyl substituents on the benzene ring.

Electrophilic Substitution

The indole ring is inherently electron-rich and readily undergoes electrophilic substitution, with the C3 position being the most nucleophilic and therefore the primary site of reaction.[8][9]

-

Mechanism: The lone pair of electrons on the nitrogen atom is delocalized into the pyrrole ring, making the C3 position particularly susceptible to attack by electrophiles.

-

Influence of Substituents:

-

The 7-methyl group is an electron-donating group, which further activates the indole ring towards electrophilic attack.

-

The 4-fluoro group is electron-withdrawing through its inductive effect but electron-donating through resonance. Overall, it is considered a deactivating group for electrophilic aromatic substitution on the benzene ring, but its effect on the reactivity of the pyrrole C3 position is less pronounced.

-

A diagram illustrating the primary site of electrophilic attack on the 4-fluoro-7-methyl-1H-indole scaffold is provided below.

Figure 1. Electrophilic attack on 4-fluoro-7-methyl-1H-indole.

N-H Acidity and N-Alkylation

The N-H proton of the indole ring is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form the corresponding anion. This anion is a potent nucleophile and can be readily alkylated or acylated.

Synthesis of 4-Fluoro-7-methyl-1H-indole

The most common and versatile method for the synthesis of substituted indoles is the Fischer indole synthesis .[10][11][12] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone.

A plausible synthetic route to 4-fluoro-7-methyl-1H-indole via the Fischer indole synthesis is outlined below.

Figure 2. Proposed Fischer indole synthesis of 4-fluoro-7-methyl-1H-indole.

Experimental Protocol: A General Approach

While a specific protocol for 4-fluoro-7-methyl-1H-indole is not published, the following general procedure for a Fischer indole synthesis can be adapted.

-

Hydrazone Formation:

-

To a solution of (3-fluoro-6-methylphenyl)hydrazine in a suitable solvent (e.g., ethanol, acetic acid), add one equivalent of an acetaldehyde equivalent (e.g., acetaldehyde diethyl acetal).

-

Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (monitor by TLC or LC-MS).

-

-

Cyclization:

-

Add a suitable acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid like H₂SO₄) to the reaction mixture.[10]

-

Heat the reaction to a temperature typically ranging from 80 to 150 °C. The optimal temperature and reaction time will need to be determined empirically.

-

Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture and neutralize the acid with a base (e.g., aqueous sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 4-fluoro-7-methyl-1H-indole.

-

Applications in Drug Discovery and Medicinal Chemistry

The 4-fluoro-7-methyl-1H-indole scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. The specific substitution pattern offers a unique combination of steric and electronic properties that can be exploited to achieve high affinity and selectivity for various biological targets.

Potential Therapeutic Areas

-

Oncology: The indole nucleus is a key component of many kinase inhibitors. The electronic properties of the 4-fluoro substituent can be leveraged to modulate the binding affinity and selectivity for specific kinases involved in cancer signaling pathways.

-

Central Nervous System (CNS) Disorders: As a bioisostere of serotonin, the indole scaffold is frequently employed in the design of ligands for serotonin and other neurotransmitter receptors. This makes 4-fluoro-7-methyl-1H-indole a promising starting point for the development of novel antidepressants, anxiolytics, and antipsychotics.[13]

-

Infectious Diseases: Indole derivatives have shown a broad spectrum of antimicrobial and antiviral activities.

The strategic placement of the fluoro and methyl groups can be used to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate, for instance, by blocking sites of metabolic oxidation.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 4-fluoro-7-methyl-1H-indole is not widely available, general precautions for handling substituted indoles should be followed. Many indole derivatives are known to be irritants.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.

Conclusion

4-Fluoro-7-methyl-1H-indole represents a strategically important building block for medicinal chemists and drug discovery professionals. Its unique substitution pattern offers a valuable platform for the synthesis of novel therapeutic agents with potentially enhanced pharmacological properties. While detailed experimental data for this specific compound is limited, a thorough understanding of indole chemistry, combined with the principles of fluorine in medicinal chemistry, provides a solid foundation for its effective utilization in research and development.

References

-

ResearchGate. (n.d.). General reactivity of 3‐substituted indoles 1. [Image attached to a research paper]. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles. Retrieved January 12, 2026, from [Link]

-

PubMed. (2007). Nucleophilic reactivities of indoles. The Journal of Organic Chemistry, 72(25), 9553-9561. [Link]

-

ResearchGate. (2007). Nucleophilic Reactivities of Indoles. The Journal of Organic Chemistry, 72(25), 9553-9561. [Link]

-

Semantic Scholar. (2011). Electrophilic Substitution Reactions of Indoles. Retrieved January 12, 2026, from [Link]

-

PubMed. (2006). Synthesis of 3-substituted indoles via reactive alkylideneindolenine intermediates. Current Organic Chemistry, 10(13), 1491-1504. [Link]

-

ACS Publications. (2018). Synthesis of Indole-Substituted Indanones via Palladium(II)-Catalyzed Tandem Reaction of ortho-Electron-Deficient Alkynyl-Substituted Aryl Aldehydes with Indoles. Organic Letters, 20(15), 4559-4562. [Link]

-

Autechaux. (n.d.). 4-Fluoro-1H-indole-7-carboxylic acid. Retrieved January 12, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 12, 2026, from [Link]

-

ACS Publications. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 941-944. [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). CN105622482A - Method for industrially preparing 7-fluoroindole.

-

PubChem. (n.d.). 4-Fluoro-2-methyl-1h-indole. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). US11584751B1 - Substituted imidazoles as GLP-1 receptor agonists.

-

ResearchGate. (2019). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 221, 59-77. [Link]

-

The Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Organic & Biomolecular Chemistry, 21(38), 7764-7768. [Link]

-

Cambridge University Press. (n.d.). Fischer Indole Synthesis. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Electrosynthesis of fluorinated indole derivatives. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.

-

YouTube. (2021, August 5). Fischer Indole Synthesis. Professor Dave Explains. [Link]

-

Taylor & Francis Online. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-533. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2006). Fischer indole synthesis. Chinese Journal of Organic Chemistry, 26(8), 1061-1069. [Link]

-

National Institutes of Health. (2022). Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity. ACS Catalysis, 12(3), 1836-1845. [Link]

-

Googleapis.com. (2013). United States Patent. Retrieved January 12, 2026, from [Link]

-

Diva Portal. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). US5545644A - Indole derivatives.

-

ACS Publications. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry, 88(5), 2946-2956. [Link]

-

ACS Publications. (2023). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. ACS Catalysis, 13(2), 1163-1170. [Link]

-

National Institutes of Health. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Inorganics, 6(4), 118. [Link]

-

Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved January 12, 2026, from [Link]

-

ACS Publications. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8323-8343. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 4-fluoro-7-methyl-2,3-dihydro-1H-indole-2,3-dione. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 4-Fluoro-1-methyl-1H-indole. Retrieved January 12, 2026, from [Link]

-

ACS Publications. (1976). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 41(16), 2720-2722. [Link]

Sources

- 1. Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-Fluoro-7-methyl-1H-indole - CAS:313337-32-5 - Sunway Pharm Ltd [3wpharm.com]

- 6. 1H-Indole,4-fluoro-7-methyl-(9CI) | 313337-32-5 [amp.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Electrophilic Substitution Reactions of Indoles | Semantic Scholar [semanticscholar.org]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. 4-Fluoro-1H-indole-7-carboxylic acid [myskinrecipes.com]

An In-depth Technical Guide to 4-Fluoro-7-methyl-1H-indole: Synthesis, Characterization, and Applications

Abstract: This technical guide provides a comprehensive scientific overview of 4-Fluoro-7-methyl-1H-indole (CAS No: 313337-32-5), a fluorinated indole derivative of significant interest in medicinal chemistry and materials science. The indole scaffold is a privileged structure in drug discovery, and the strategic incorporation of fluorine and methyl groups can profoundly influence a molecule's physicochemical and pharmacological properties.[1][2] This document details the fundamental properties of 4-Fluoro-7-methyl-1H-indole, a proposed, robust synthesis protocol via the Fischer Indole Synthesis, predicted spectroscopic data for characterization, an analysis of its chemical reactivity, and its potential applications as a key building block in the development of novel therapeutics. The methodologies described are grounded in established chemical principles to ensure scientific integrity and reproducibility.

Core Molecular Attributes

4-Fluoro-7-methyl-1H-indole is an aromatic heterocyclic organic compound. The fusion of a benzene ring to a pyrrole ring forms the core indole structure, which is substituted with a fluorine atom at the C4 position and a methyl group at the C7 position. These substitutions are critical, as the high electronegativity of fluorine and the electronic-donating nature of the methyl group modulate the electronic landscape of the indole ring, influencing its reactivity and interaction with biological targets.

Key Identifiers and Physicochemical Properties

A summary of the core identifiers and calculated or known physical properties of 4-Fluoro-7-methyl-1H-indole is presented below.

| Property | Value | Source |

| IUPAC Name | 4-Fluoro-7-methyl-1H-indole | --- |

| CAS Number | 313337-32-5 | [1] |

| Molecular Formula | C₉H₈FN | [1] |

| Molecular Weight | 149.16 g/mol | [1] |

| Appearance | Predicted: Off-white to light brown solid | Inferred |

| Melting Point | Not available. Predicted based on related compounds. | --- |

| Boiling Point | Not available. Predicted based on related compounds. | --- |

| Solubility | Predicted to be soluble in organic solvents like DCM, EtOAc, MeOH. | Inferred |

Synthesis Protocol: Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely adopted method for constructing the indole core from a substituted phenylhydrazine and a carbonyl compound under acidic conditions.[3][4][5] This method is proposed for the efficient synthesis of 4-Fluoro-7-methyl-1H-indole. The causality behind this choice rests on the high yields and broad applicability of the Fischer synthesis for creating structurally diverse indoles.[6]

The proposed two-step synthesis begins with the formation of (3-fluoro-6-methylphenyl)hydrazine, followed by its condensation with an appropriate carbonyl compound (e.g., pyruvic acid or an acetone equivalent) and subsequent acid-catalyzed cyclization.

Proposed Synthesis Workflow

Caption: Proposed two-stage synthesis of 4-Fluoro-7-methyl-1H-indole.

Detailed Experimental Protocol (Proposed)

Materials: 3-Fluoro-6-methylaniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Tin(II) Chloride (SnCl₂), Pyruvic Acid, Ethanol, Polyphosphoric Acid (PPA).

Step 1: Synthesis of (3-Fluoro-6-methylphenyl)hydrazine

-

Dissolve 3-Fluoro-6-methylaniline in concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of tin(II) chloride in concentrated HCl and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the SnCl₂ solution. A precipitate of the hydrazine hydrochloride should form.

-

Collect the precipitate by filtration, wash with a small amount of cold water, and dry under vacuum.

-

Neutralize with a base (e.g., NaOH solution) and extract the free hydrazine into an organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the hydrazine intermediate.

Step 2: Fischer Indole Synthesis

-

Dissolve the (3-fluoro-6-methylphenyl)hydrazine intermediate and a slight molar excess of pyruvic acid in ethanol.

-

Heat the mixture at reflux for 1-2 hours to form the hydrazone. Monitor the reaction by Thin-Layer Chromatography (TLC).

-

Remove the ethanol under reduced pressure.

-

Add polyphosphoric acid (PPA) to the crude hydrazone.

-

Heat the mixture to 100-120 °C for 1-3 hours to induce cyclization. The reaction should be monitored by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the mixture with a strong base (e.g., 10M NaOH) to a pH of ~8-9.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 4-Fluoro-7-methyl-1H-indole.

Spectroscopic Characterization (Predicted)

Due to a lack of published experimental spectra for 4-Fluoro-7-methyl-1H-indole, the following ¹H and ¹³C NMR data are predicted based on established principles and data from structurally similar compounds, such as 5-fluoro-3-methyl-1H-indole and 6-fluoro-3-methyl-1H-indole.[7]

Predicted ¹H NMR Spectrum

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.10 | br s | 1H | NH -1 | The indole N-H proton is typically a broad singlet at low field. |

| ~7.10 | t (J ≈ 7.5 Hz) | 1H | CH -6 | Aromatic proton, coupled to H-5. The triplet arises from similar coupling constants to F-4 and H-5. |

| ~6.95 | t (J ≈ 2.5 Hz) | 1H | CH -2 | Pyrrole proton, typically a triplet due to coupling with H-3 and N-H. |

| ~6.70 | dd (J ≈ 8.0, 4.5 Hz) | 1H | CH -5 | Aromatic proton, coupled to H-6 and the fluorine at C4. |

| ~6.50 | t (J ≈ 2.0 Hz) | 1H | CH -3 | Pyrrole proton, coupled to H-2. |

| ~2.50 | s | 3H | CH ₃-7 | Methyl protons, appearing as a singlet in the alkyl region. |

Predicted ¹³C NMR Spectrum

-

Solvent: CDCl₃

-

Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 (d, ¹JCF ≈ 240 Hz) | C -4 | Carbon directly attached to fluorine, shows a large one-bond coupling constant. |

| ~136 | C -7a | Quaternary carbon at the ring junction. |

| ~128 (d, ²JCF ≈ 15 Hz) | C -3a | Quaternary carbon at the ring junction, coupled to fluorine. |

| ~124 | C -2 | Pyrrole ring carbon, typically around this region. |

| ~120 (d) | C -6 | Aromatic carbon, shows coupling to fluorine. |

| ~118 | C -7 | Aromatic carbon bearing the methyl group. |

| ~108 (d) | C -5 | Aromatic carbon ortho to fluorine, shifted upfield. |

| ~102 | C -3 | Pyrrole ring carbon, typically the most upfield of the indole ring carbons. |

| ~16 | C H₃ | Methyl carbon. |

Chemical Reactivity and Mechanistic Insights

The reactivity of the indole ring is heavily influenced by its substituents. The electron-rich pyrrole ring is susceptible to electrophilic attack, most commonly at the C3 position.

Sources

- 1. 4-Fluoro-7-methyl-1H-indole - CAS:313337-32-5 - Sunway Pharm Ltd [3wpharm.com]

- 2. CN105622482A - Method for industrially preparing 7-fluoroindole - Google Patents [patents.google.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fischer_indole_synthesis [chemeurope.com]

- 6. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Structure Elucidation of 4-Fluoro-7-methyl-1H-indole

Introduction: The Strategic Importance of Fluorinated Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its versatile biological activity is profoundly influenced by the substitution pattern on the indole ring.[2] The strategic introduction of fluorine into drug candidates is a widely employed technique to enhance metabolic stability, binding affinity, and bioavailability.[3] Consequently, the synthesis and unambiguous characterization of novel fluorinated indoles, such as 4-fluoro-7-methyl-1H-indole, are of significant interest to researchers in drug discovery and development.

This technical guide provides a comprehensive, field-proven framework for the structural elucidation of 4-fluoro-7-methyl-1H-indole. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide will leverage established principles of spectroscopic analysis and comparative data from closely related analogs to predict and interpret its structural characteristics. This approach mirrors the real-world challenges faced by synthetic and medicinal chemists, where deductive reasoning from known compounds is a critical skill. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, culminating in a discussion of single-crystal X-ray crystallography as the ultimate tool for unambiguous structural confirmation.

Proposed Synthetic Pathway: A Foundation for Characterization

A plausible and efficient route to 4-fluoro-7-methyl-1H-indole is the Fischer indole synthesis, a robust and widely utilized method for constructing the indole core.[1] The logical workflow for this synthesis, which informs the subsequent analytical strategy, is outlined below.

Caption: Proposed workflow for the synthesis of 4-fluoro-7-methyl-1H-indole.

This multi-step synthesis provides the material for the core of our investigation: the rigorous confirmation of its molecular structure.

Spectroscopic Characterization: A Multi-faceted Approach

The elucidation of a novel molecular structure is akin to solving a puzzle, with each analytical technique providing a unique set of clues. By integrating data from NMR, MS, and IR spectroscopy, a self-validating and comprehensive structural picture emerges.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 4-fluoro-7-methyl-1H-indole, we will analyze ¹H, ¹³C, and ¹⁹F NMR spectra.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on data from analogous structures, we can predict the following key features:[2][4]

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H1 (N-H) | ~8.1 - 8.3 | Broad singlet | - | The indole N-H proton is typically deshielded and often appears as a broad signal due to quadrupole broadening and exchange. |

| H2 | ~7.2 - 7.4 | Triplet or Doublet of doublets | J(H2,H3) ≈ 2.5-3.0 Hz, J(H2,H1) ≈ 2.0-2.5 Hz | Located on the electron-rich pyrrole ring, coupled to H3 and potentially the N-H proton. |

| H3 | ~6.5 - 6.7 | Doublet of doublets | J(H3,H2) ≈ 2.5-3.0 Hz, J(H3,F) ≈ 1.0-2.0 Hz | Also on the pyrrole ring, coupled to H2. May show a small long-range coupling to the fluorine at C4. |

| H5 | ~6.9 - 7.1 | Triplet or Doublet of doublets | J(H5,H6) ≈ 7.5-8.0 Hz, J(H5,F) ≈ 9.0-10.0 Hz | Aromatic proton on the benzene ring, coupled to H6 and the adjacent fluorine atom. |

| H6 | ~6.8 - 7.0 | Doublet of doublets | J(H6,H5) ≈ 7.5-8.0 Hz, J(H6,F) ≈ 4.0-5.0 Hz | Aromatic proton coupled to H5 and a smaller coupling to the fluorine at C4. |

| C7-CH₃ | ~2.4 - 2.6 | Singlet | - | The methyl protons are not coupled to other protons and will appear as a singlet. |

Note: Predicted values are based on general indole chemical shifts and known substituent effects of fluorine and methyl groups.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environment. The presence of fluorine introduces C-F coupling, which provides valuable structural information.[5]

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (¹JCF, ²JCF, etc.) | Rationale |

| C2 | ~122 - 125 | Small (⁴JCF) | Pyrrole ring carbon, relatively upfield. |

| C3 | ~102 - 105 | Small (³JCF) | Pyrrole ring carbon, shielded by the nitrogen atom. |

| C3a | ~128 - 131 | Small (²JCF) | Bridgehead carbon. |

| C4 | ~155 - 158 | Large (¹JCF ≈ 240-250 Hz) | Aromatic carbon directly bonded to fluorine, shows a characteristic large one-bond C-F coupling and is significantly downfield. |

| C5 | ~110 - 113 | Moderate (²JCF ≈ 20-25 Hz) | Aromatic carbon ortho to the fluorine, shows a two-bond C-F coupling. |

| C6 | ~118 - 121 | Small (³JCF ≈ 5-10 Hz) | Aromatic carbon meta to the fluorine, shows a three-bond C-F coupling. |

| C7 | ~120 - 123 | Small (⁴JCF) | Aromatic carbon bearing the methyl group. |

| C7a | ~135 - 138 | Small (³JCF) | Bridgehead carbon. |

| C7-CH₃ | ~15 - 20 | None | Methyl carbon, typically appears upfield. |

Note: Chemical shifts are estimates. The definitive assignment would require 2D NMR experiments like HSQC and HMBC.

A proton-decoupled ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at C4, confirming its presence.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and clues to its structure from its fragmentation pattern.

-

Molecular Ion Peak (M⁺): For 4-fluoro-7-methyl-1H-indole (C₉H₈FN), the expected molecular ion peak in a high-resolution mass spectrum would be at m/z 149.0641.

-

Key Fragmentation Pathways: Based on the known fragmentation of indoles, we can predict key fragments:[6]

-

Loss of HCN (m/z 27) from the pyrrole ring.

-

Loss of a methyl radical (CH₃, m/z 15) to give a fragment at m/z 134.

-

Caption: Predicted major fragmentation pathways for 4-fluoro-7-methyl-1H-indole.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale |

| N-H Stretch | 3400 - 3450 | Characteristic for the N-H bond in the indole ring. |

| C-H Stretch (Aromatic) | 3000 - 3100 | C-H stretching vibrations of the benzene and pyrrole rings. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | C-H stretching of the methyl group. |

| C=C Stretch (Aromatic) | 1580 - 1620 | Stretching vibrations of the carbon-carbon double bonds in the aromatic rings. |

| C-F Stretch | 1200 - 1250 | A strong absorption characteristic of the aryl-fluoride bond. |

X-ray Crystallography: The Definitive Proof

While the combination of NMR, MS, and IR provides compelling evidence for the structure of 4-fluoro-7-methyl-1H-indole, single-crystal X-ray crystallography offers the only unambiguous, three-dimensional map of the molecule.[3] This technique would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Although a crystal structure for the title compound is not publicly available, data from related fluorinated indoles can provide insight into the expected geometry.[7][8] The C-F bond length is anticipated to be in the range of 1.35-1.37 Å. The planarity of the indole ring system would be confirmed, and any intermolecular hydrogen bonding involving the N-H group would be elucidated.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-fluoro-7-methyl-1H-indole-2-carboxylic acid(891724-25-7) 1H NMR [m.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1H-Indole, 7-methyl- [webbook.nist.gov]

- 7. 2-(4-Fluorophenyl)-3-methyl-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure of dimethyl 3,3′-[(4-fluorophenyl)methylene]bis(1H-indole-2-carboxylate) - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 4-Fluoro-7-methyl-1H-indole: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the novel fluorinated indole, 4-Fluoro-7-methyl-1H-indole. As of the latest literature review, a complete, publicly available experimental dataset for this specific molecule has not been formally published. Therefore, this guide presents a robust, predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The predicted data is supported by experimental data from closely related analogs and established synthetic methodologies, providing a reliable reference for researchers in drug discovery and organic synthesis.

Introduction to 4-Fluoro-7-methyl-1H-indole

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The strategic introduction of fluorine and methyl groups can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. 4-Fluoro-7-methyl-1H-indole is a valuable, yet under-characterized, building block with potential applications in the development of novel therapeutics. This guide aims to fill the existing knowledge gap by providing a detailed analysis of its expected spectroscopic characteristics.

Proposed Synthesis: The Fischer Indole Synthesis

A reliable and widely applicable method for the synthesis of 4-Fluoro-7-methyl-1H-indole is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine with an aldehyde or ketone.

Diagram of the Proposed Fischer Indole Synthesis

Caption: Proposed Fischer Indole Synthesis of 4-Fluoro-7-methyl-1H-indole.

Spectroscopic Data Analysis

The following sections detail the predicted spectroscopic data for 4-Fluoro-7-methyl-1H-indole. These predictions are based on the analysis of structurally similar compounds reported in the literature and fundamental spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data for 4-Fluoro-7-methyl-1H-indole are summarized below.

Table 1: Predicted ¹H and ¹³C NMR Data for 4-Fluoro-7-methyl-1H-indole

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (NH) | ~8.1 (br s) | - |

| 2 | ~7.2 (t, J ≈ 2.5 Hz) | ~124.5 |

| 3 | ~6.5 (t, J ≈ 2.5 Hz) | ~102.0 |

| 4 | - | ~155.0 (d, ¹JCF ≈ 250 Hz) |

| 5 | ~6.8 (dd, J ≈ 8.5, 4.5 Hz) | ~110.0 (d, ²JCF ≈ 20 Hz) |

| 6 | ~7.0 (t, J ≈ 8.5 Hz) | ~122.0 (d, ³JCF ≈ 5 Hz) |

| 7 | - | ~120.0 |

| 7-CH₃ | ~2.5 (s) | ~16.0 |

| 3a | - | ~128.0 |

| 7a | - | ~135.0 |

Note: Predicted chemical shifts are relative to TMS in CDCl₃. Coupling constants (J) are in Hertz (Hz). 'd' denotes a doublet, 't' a triplet, 'dd' a doublet of doublets, 'br s' a broad singlet, and 's' a singlet.

Expertise & Experience: The predicted chemical shifts are derived from the known electronic effects of the fluorine and methyl substituents on the indole ring. The fluorine at C4 is expected to cause a significant downfield shift for C4 due to its electronegativity and a large one-bond C-F coupling constant. The methyl group at C7 will cause a characteristic upfield shift for the attached carbon and will appear as a singlet in the ¹H NMR spectrum. The protons on the pyrrole ring (H2 and H3) will likely appear as triplets due to coupling with each other and the NH proton.

Diagram of the NMR Data Acquisition Workflow

Caption: Standard workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 2: Predicted IR Absorption Bands for 4-Fluoro-7-methyl-1H-indole

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3400 - 3300 | Medium, Sharp |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 2950 - 2850 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |

| C-N Stretch | 1350 - 1250 | Medium |

| C-F Stretch | 1250 - 1000 | Strong |

Trustworthiness: The presence of a sharp absorption band in the 3400-3300 cm⁻¹ region is a strong indicator of the N-H stretch of the indole ring. The strong absorption in the 1250-1000 cm⁻¹ range will be characteristic of the C-F bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Predicted Mass Spectrometry Data for 4-Fluoro-7-methyl-1H-indole

| Parameter | Predicted Value |

| Molecular Formula | C₉H₈FN |

| Molecular Weight | 149.17 g/mol |

| [M]⁺ (Molecular Ion) | m/z 149 |

| Key Fragments | m/z 134 ([M-CH₃]⁺), m/z 122 ([M-HCN]⁺) |

Authoritative Grounding: The molecular ion peak at m/z 149 would confirm the molecular formula. Common fragmentation patterns for indoles include the loss of HCN and, in this case, the loss of the methyl group.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide.

Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Fluoro-7-methyl-1H-indole in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Protocol for Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is recommended. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables.

Protocol for Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-400.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a comprehensive and scientifically grounded prediction of the spectroscopic data for 4-Fluoro-7-methyl-1H-indole. By leveraging data from analogous compounds and established spectroscopic principles, this document serves as a valuable resource for researchers working with this and related fluorinated indole derivatives. The detailed protocols for data acquisition and a plausible synthetic route further enhance its utility in a practical research setting.

References

-

Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 2006 , 106 (7), 2875–2911. [Link]

-

Cacchi, S.; Fabrizi, G. Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 2005 , 105 (7), 2873–2920. [Link]

-

Supporting Information for various publications detailing the synthesis and characterization of substituted indoles (e.g., from The Royal Society of Chemistry). These often contain detailed experimental procedures and spectroscopic data for related compounds. [Link]

The Biological Versatility of 4-Fluoro-7-Methyl-1H-Indole: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Promise of the Indole Scaffold

The indole nucleus stands as a cornerstone in medicinal chemistry, a privileged scaffold that has given rise to a multitude of natural products and synthetic drugs with profound biological activities.[1][2] Its inherent ability to interact with a diverse array of biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking underpins its versatility.[2] Strategic modifications to the indole ring can fine-tune its pharmacological profile, enhancing potency, selectivity, and pharmacokinetic properties. This guide delves into the scientific intrigue surrounding a specific, yet underexplored, derivative: 4-fluoro-7-methyl-1H-indole . By examining the known biological activities of structurally related compounds, we will construct a predictive framework for its therapeutic potential and provide a comprehensive roadmap for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the frontiers of indole chemistry in the quest for novel therapeutic agents.

The Chemical Identity and Synthetic Strategy for 4-Fluoro-7-Methyl-1H-Indole

The introduction of a fluorine atom and a methyl group onto the indole core at the 4- and 7-positions, respectively, is anticipated to significantly modulate its electronic and steric properties. The high electronegativity of fluorine can alter the pKa of the indole nitrogen and influence intermolecular interactions, while the methyl group can enhance lipophilicity and provide a key steric anchor for receptor binding.

A plausible and efficient synthetic route to 4-fluoro-7-methyl-1H-indole can be adapted from established methods for creating substituted indoles, such as the Fischer indole synthesis or palladium-catalyzed cyclization strategies.[3][4]

Proposed Synthetic Protocol: Modified Fischer Indole Synthesis

This protocol outlines a modified Fischer indole synthesis, a robust and widely used method for constructing the indole ring system.

Step 1: Preparation of (3-Fluoro-6-methylphenyl)hydrazine

-

Begin with commercially available 2-fluoro-5-nitrotoluene.

-

Reduce the nitro group to an amine using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

-

Diazotize the resulting 3-fluoro-6-methylaniline with sodium nitrite in the presence of a strong acid (e.g., HCl) at 0-5 °C.

-

Reduce the resulting diazonium salt in situ with a reducing agent like sodium sulfite or tin(II) chloride to yield (3-fluoro-6-methylphenyl)hydrazine.

Step 2: Condensation and Cyclization

-

React the (3-fluoro-6-methylphenyl)hydrazine with a suitable ketone or aldehyde, such as pyruvic acid or an acetone equivalent, in an acidic catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride).

-

Heat the reaction mixture to induce cyclization and subsequent aromatization, eliminating a molecule of ammonia.

-

Purify the resulting 4-fluoro-7-methyl-1H-indole via column chromatography.

Predicted Biological Activities and Mechanistic Insights

Based on the extensive literature on substituted indoles, 4-fluoro-7-methyl-1H-indole is predicted to exhibit a spectrum of biological activities, primarily in the realms of oncology, infectious diseases, and inflammation.

Anticancer Potential: A Multi-pronged Assault on Malignancy

The indole scaffold is a hallmark of numerous anticancer agents.[1][5] Fluorinated and methylated indoles, in particular, have demonstrated potent cytotoxic effects against various cancer cell lines.[6] The biological activity of these compounds often stems from their ability to induce programmed cell death (apoptosis), halt the cell cycle, and inhibit crucial enzymes involved in cancer progression.[7]

Predicted Mechanisms of Anticancer Action:

-

Induction of Apoptosis: 4-fluoro-7-methyl-1H-indole may trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the modulation of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2), activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP).[1]

-

Cell Cycle Arrest: The compound could potentially arrest the cell cycle at various checkpoints (e.g., G2/M phase), thereby preventing cancer cell proliferation.[5]

-

Enzyme Inhibition: It may act as an inhibitor of key enzymes implicated in cancer, such as topoisomerases, which are vital for DNA replication, or protein kinases that regulate cell signaling pathways.[2][5]

Caption: Predicted anticancer mechanisms of 4-fluoro-7-methyl-1H-indole.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

Indole and its derivatives have emerged as promising antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[8][9][10] The incorporation of halogen and methyl groups can enhance the antimicrobial potency of the indole scaffold.[9]

Predicted Mechanisms of Antimicrobial Action:

-

Membrane Disruption: The lipophilic nature of the compound, enhanced by the methyl group, may facilitate its insertion into bacterial cell membranes, leading to depolarization, increased permeability, and ultimately cell death.[11]

-

Enzyme Inhibition: It could inhibit essential bacterial enzymes involved in processes such as cell wall synthesis, DNA replication, or protein synthesis.

-

Efflux Pump Inhibition: Some indole derivatives act as efflux pump inhibitors, reversing antibiotic resistance in multidrug-resistant bacteria by preventing the expulsion of co-administered antibiotics.[12]

Anti-inflammatory Effects: Modulation of Inflammatory Pathways

The indole nucleus is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin.[13][14] These compounds typically exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[15]

Predicted Mechanisms of Anti-inflammatory Action:

-

COX Inhibition: 4-fluoro-7-methyl-1H-indole may act as a selective or non-selective inhibitor of COX-1 and COX-2 enzymes, thereby reducing prostaglandin synthesis.[13][16]

-

Modulation of Inflammatory Cytokines: The compound could suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-1β, IL-6).[17]

-

NF-κB Pathway Inhibition: It may interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[14]

Caption: Predicted anti-inflammatory signaling pathways targeted by 4-fluoro-7-methyl-1H-indole.

A Comprehensive Guide to Biological Evaluation

To empirically validate the predicted biological activities of 4-fluoro-7-methyl-1H-indole, a systematic and rigorous experimental approach is essential. The following protocols provide a detailed framework for this evaluation.

In Vitro Anticancer Activity Assessment

3.1.1. Cell Viability and Cytotoxicity Assays

The initial step in assessing anticancer potential is to determine the compound's effect on the viability and proliferation of cancer cells.

Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 4-fluoro-7-methyl-1H-indole in complete culture medium. Treat the cells with various concentrations of the compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[18][19][20]

3.1.2. Mechanistic Studies

To elucidate the mechanism of anticancer action, further assays are necessary.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Cycle Analysis (Propidium Iodide Staining): This flow cytometry technique quantifies the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Western Blot Analysis: This technique can be used to measure the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).

In Vitro Antimicrobial Susceptibility Testing

Standardized methods are employed to determine the antimicrobial efficacy of the compound.

Protocol: Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC)

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.[21][22]

-

Compound Dilution: Prepare a two-fold serial dilution of 4-fluoro-7-methyl-1H-indole in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][23][24]

In Vitro Anti-inflammatory Activity Assays

A panel of in vitro assays can be used to screen for anti-inflammatory properties.

Protocol: Inhibition of Albumin Denaturation Assay

-

Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, 1% aqueous solution of bovine serum albumin, and phosphate-buffered saline (pH 6.4).

-

Incubation: Incubate the mixture at 37°C for 20 minutes and then at 70°C for 5 minutes.

-

Absorbance Measurement: After cooling, measure the turbidity of the solution at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation. Diclofenac sodium can be used as a positive control.[25][26]

Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of 4-fluoro-7-methyl-1H-indole for 1 hour, followed by stimulation with lipopolysaccharide (LPS).

-

Incubation: Incubate the cells for 24 hours.

-

Griess Assay: Measure the nitrite concentration in the cell culture supernatant using the Griess reagent.

-

Data Analysis: Determine the inhibitory effect of the compound on NO production.[27][28]

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data should be summarized in well-structured tables.

Table 1: In Vitro Cytotoxicity of 4-Fluoro-7-Methyl-1H-Indole against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |

| MCF-7 | Breast | ||

| A549 | Lung | ||

| HCT116 | Colon |

Table 2: Minimum Inhibitory Concentration (MIC) of 4-Fluoro-7-Methyl-1H-Indole against Selected Microorganisms

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | |

| Escherichia coli | ATCC 25922 | |

| Candida albicans | ATCC 90028 |

Table 3: In Vitro Anti-inflammatory Activity of 4-Fluoro-7-Methyl-1H-Indole

| Assay | IC50 (µM) |

| Albumin Denaturation Inhibition | |

| Nitric Oxide Production Inhibition |

Concluding Remarks and Future Directions

This technical guide provides a comprehensive, albeit predictive, overview of the biological potential of 4-fluoro-7-methyl-1H-indole. The proposed synthetic route and detailed protocols for biological evaluation offer a clear path for its empirical investigation. The anticipated anticancer, antimicrobial, and anti-inflammatory activities, grounded in the extensive literature on related indole derivatives, position this compound as a promising candidate for further drug discovery and development efforts. Future research should focus on elucidating its precise molecular targets, optimizing its structure to enhance potency and selectivity, and evaluating its efficacy and safety in preclinical animal models. The journey from a novel chemical entity to a therapeutic agent is long and arduous, but the scientific foundation laid herein provides a robust starting point for unlocking the full potential of 4-fluoro-7-methyl-1H-indole.

References

A comprehensive list of references will be compiled upon the completion of the experimental work outlined in this guide. The citations provided throughout this document are indicative of the foundational literature that informs the predicted activities and proposed experimental designs.

Sources

- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indole synthesis [organic-chemistry.org]

- 4. Novel Synthetic Approaches Toward Substituted Indole Scaffolds [organic-chemistry.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators [mdpi.com]

- 12. japsonline.com [japsonline.com]

- 13. chesci.com [chesci.com]

- 14. mdpi.com [mdpi.com]

- 15. The indole nucleus as a selective COX-2 inhibitor and anti-inflammatory agent (2011–2022) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. lifesciences.danaher.com [lifesciences.danaher.com]

- 21. routledge.com [routledge.com]

- 22. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. pdb.apec.org [pdb.apec.org]

- 24. woah.org [woah.org]

- 25. ijcrt.org [ijcrt.org]

- 26. cetjournal.it [cetjournal.it]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

Unlocking the Therapeutic Potential of 4-Fluoro-7-methyl-1H-indole: A Technical Guide to Target Identification and Validation

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a vast array of natural products and clinically approved drugs.[1][2] Its unique electronic properties and structural versatility allow for interactions with a wide range of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4] Strategic modifications to the indole ring can significantly enhance its therapeutic potential. The introduction of a fluorine atom, for instance, can improve metabolic stability, lipophilicity, and binding affinity for target proteins.[5][6] Similarly, methylation can modulate activity and selectivity. This guide focuses on the untapped potential of a specific derivative, 4-fluoro-7-methyl-1H-indole, providing a comprehensive roadmap for researchers and drug development professionals to identify and validate its therapeutic targets. While direct research on this specific molecule is nascent, the confluence of its structural features—the proven indole core, a bioactivity-enhancing fluorine at the 4-position, and a methyl group at the 7-position known to be present in other bioactive compounds—suggests a high probability for novel therapeutic applications.[7][8][9][10]

Introduction: The Rationale for Investigating 4-Fluoro-7-methyl-1H-indole

The pursuit of novel small molecule therapeutics is a central endeavor in modern medicine. The indole nucleus has consistently proven to be a fruitful starting point for the development of new drugs.[11][12] Its ability to mimic peptide structures and engage in various non-covalent interactions allows it to bind to a multitude of enzymes and receptors.[4]

The strategic functionalization of the indole ring is a key strategy for optimizing its drug-like properties. The subject of this guide, 4-fluoro-7-methyl-1H-indole, incorporates two such key modifications:

-

4-Fluoro Substitution: The placement of a fluorine atom at the 4-position of the indole ring is of particular interest. Fluorine's high electronegativity and small size can alter the electronic distribution of the indole ring, influencing its pKa and hydrogen bonding capabilities. This can lead to enhanced binding affinity and selectivity for target proteins.[5] Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic pathways that would otherwise deactivate the molecule, thereby increasing its bioavailability and in vivo half-life.[6] Notably, 4-fluoroindole has been shown to enhance the efficacy of antibiotics against multi-drug resistant bacteria, highlighting the potential of this substitution pattern in overcoming drug resistance.[9]

-

7-Methyl Substitution: The methyl group at the 7-position can also significantly impact the molecule's pharmacological profile. It can provide additional van der Waals interactions within a protein's binding pocket, potentially increasing affinity and potency. Furthermore, the methyl group can serve as a "steric shield," preventing unwanted metabolic reactions at the adjacent nitrogen atom of the indole ring. 7-Methylindole itself is a known intermediate in the synthesis of anticancer agents, suggesting that this substitution pattern is conducive to producing therapeutically relevant molecules.[7][8]

Given the established therapeutic relevance of the indole scaffold and the advantageous properties conferred by both 4-fluoro and 7-methyl substitutions, 4-fluoro-7-methyl-1H-indole represents a compelling candidate for novel drug discovery efforts. This guide outlines a systematic approach to elucidating its mechanism of action by identifying and validating its direct molecular targets.

Potential Therapeutic Areas and Hypothesized Target Classes

Based on the extensive literature on substituted indoles, we can hypothesize several therapeutic areas where 4-fluoro-7-methyl-1H-indole may exhibit significant activity.

| Potential Therapeutic Area | Hypothesized Target Class | Rationale based on Indole Derivatives |

| Oncology | Protein Kinases, Tubulin, DNA-interacting proteins | Many indole-based compounds are potent kinase inhibitors (e.g., Sunitinib, a fluorinated indole derivative).[11] Others disrupt microtubule dynamics by binding to tubulin. The cytotoxic potential of indole derivatives is well-documented.[12][13] |

| Infectious Diseases | Bacterial enzymes (e.g., DNA gyrase, topoisomerase), Viral proteins (e.g., reverse transcriptase) | The indole scaffold is present in numerous antimicrobial and antiviral agents.[1][14] Fluorination can enhance activity against resistant strains.[9] |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Nuclear Factor-kappa B (NF-κB) signaling proteins | Indomethacin, a widely used NSAID, is an indole derivative.[1] Novel indoles have shown potent anti-inflammatory effects by modulating key inflammatory pathways.[1] |

| Neurological Disorders | Serotonin receptors, Monoamine oxidase (MAO) enzymes, Glycogen synthase kinase 3 (GSK-3) | The indole core is central to neurotransmitters like serotonin.[12] Fluorinated tryptamine derivatives have shown high affinity for the serotonin uptake system.[10] |

A Step-by-Step Guide to Target Identification and Validation

The identification of a small molecule's direct protein targets is a critical step in drug development.[15] It provides a mechanistic understanding of its biological effects, enables structure-activity relationship (SAR) studies for lead optimization, and helps in predicting potential off-target effects.[16][17] Here, we present a multi-pronged approach to identifying the therapeutic targets of 4-fluoro-7-methyl-1H-indole, combining both affinity-based and label-free methodologies.

Phase 1: Phenotypic Screening and Hypothesis Generation

The initial step involves broad phenotypic screening to identify cellular processes perturbed by 4-fluoro-7-methyl-1H-indole. This provides crucial clues about its potential mechanism of action and helps in prioritizing subsequent target identification efforts.

Experimental Protocol: High-Content Cellular Imaging

-

Cell Line Selection: Utilize a panel of human cell lines representing different tissues and disease states (e.g., cancer cell lines, immune cells, neuronal cells).

-

Compound Treatment: Treat cells with a range of concentrations of 4-fluoro-7-methyl-1H-indole.

-

Staining: After a suitable incubation period, fix the cells and stain with a cocktail of fluorescent dyes that label various subcellular compartments and organelles (e.g., nucleus, mitochondria, cytoskeleton).

-

Image Acquisition: Acquire images using an automated high-content imaging system.

-

Image Analysis: Use image analysis software to quantify a multitude of cellular features (e.g., cell number, nuclear size, mitochondrial membrane potential, cytoskeletal integrity).

-

Data Analysis: Compare the phenotypic profiles of treated cells to untreated controls to identify significant changes.

Causality Behind Experimental Choices: This unbiased approach allows for the discovery of unexpected biological activities without a preconceived hypothesis. The quantitative nature of high-content screening provides a robust dataset for generating initial hypotheses about the compound's mode of action.

Phase 2: Target Identification Methodologies

Based on the outcomes of phenotypic screening, the next phase focuses on identifying the direct binding partners of 4-fluoro-7-methyl-1H-indole. A combination of affinity-based and label-free methods is recommended to increase the likelihood of success and to validate findings through orthogonal approaches.

This classical approach involves immobilizing the small molecule to a solid support to "pull down" its binding partners from a cell lysate.[18]

Experimental Protocol: Biotin-Tagged Pull-Down

-

Synthesis of Biotinylated Probe: Synthesize a derivative of 4-fluoro-7-methyl-1H-indole with a linker attached to a non-essential position (determined by preliminary SAR studies) and conjugated to biotin.

-

Cell Lysis: Prepare a lysate from the cell line of interest that retains native protein complexes.

-

Incubation: Incubate the cell lysate with the biotinylated probe.

-

Capture: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated probe and its bound proteins.

-

Washing: Perform stringent washes to remove non-specific protein binders.

-

Elution: Elute the bound proteins from the beads.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Trustworthiness of the Protocol: A key control is to perform a parallel experiment with an un-tagged version of the compound or a structurally similar but inactive analog to distinguish specific binders from non-specific ones.

Diagram: Affinity-Based Pull-Down Workflow

Caption: Workflow for identifying protein targets using an affinity-based pull-down assay.

DARTS is a powerful label-free method that identifies protein targets based on the principle that small molecule binding can stabilize a protein against proteolysis.[18]

Experimental Protocol: DARTS

-

Cell Lysis: Prepare a native cell lysate.

-

Compound Incubation: Incubate aliquots of the lysate with varying concentrations of 4-fluoro-7-methyl-1H-indole or a vehicle control.

-

Protease Digestion: Add a protease (e.g., pronase) to each aliquot and incubate for a specific time to allow for protein digestion.

-

Quenching: Stop the digestion by adding a protease inhibitor.

-

SDS-PAGE Analysis: Separate the remaining proteins by SDS-PAGE.

-

Visualization: Visualize the protein bands using a total protein stain (e.g., Coomassie blue or silver stain).

-

Identification of Protected Proteins: Excise the protein bands that are present in the compound-treated lanes but absent or reduced in the control lanes.

-

Mass Spectrometry: Identify the proteins in the excised bands by mass spectrometry.

Expertise & Experience: The choice of protease and digestion conditions is critical and may require optimization. A broad-spectrum protease like pronase is often a good starting point.

Diagram: DARTS Experimental Workflow

Caption: The experimental workflow for the Drug Affinity Responsive Target Stability (DARTS) method.

Phase 3: Target Validation

Once a list of putative targets has been generated, it is essential to validate these findings to confirm a direct and functionally relevant interaction.[16]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful in-cell target engagement assay that measures the thermal stability of a protein in the presence and absence of a ligand.[19]

-

Cell Treatment: Treat intact cells with 4-fluoro-7-methyl-1H-indole or a vehicle control.

-

Heating: Heat the treated cells across a range of temperatures.

-

Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.

Authoritative Grounding: The validation of a target is strengthened by using multiple orthogonal methods. In addition to CETSA, techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to quantify the binding affinity between the compound and a purified recombinant version of the target protein.

Conclusion and Future Directions

4-Fluoro-7-methyl-1H-indole is a promising, yet underexplored, small molecule with significant therapeutic potential. Its design incorporates the well-established indole scaffold with strategic fluoro and methyl substitutions known to enhance drug-like properties. The systematic approach outlined in this guide, from broad phenotypic screening to specific target identification and validation methodologies, provides a robust framework for elucidating its mechanism of action. The identification of its direct molecular targets will not only pave the way for its development as a novel therapeutic agent but will also provide valuable insights into complex biological pathways, potentially uncovering new druggable nodes for a range of diseases. Future work should focus on comprehensive SAR studies to optimize the potency and selectivity of this promising scaffold, followed by preclinical evaluation in relevant disease models.

References

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central. Available at: [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. Available at: [Link]

-

Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics - RSC Publishing. Available at: [Link]

-

A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. Available at: [Link]

-

Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives - ijrpr. Available at: [Link]

-

Target Identification and Validation (Small Molecules) - UCL. Available at: [Link]

-

Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - NIH. Available at: [Link]

-

(PDF) Target identification of small molecules: an overview of the current applications in drug discovery - ResearchGate. Available at: [Link]

-

Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. Available at: [Link]

-

Target Identification and Validation in Drug Discovery | Chemspace. Available at: [Link]

-

7-Methylindole | 933-67-5 - J&K Scientific. Available at: [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. Available at: [Link]

-

Structures of some bioactive fluorinated indole derivatives. - ResearchGate. Available at: [Link]

-

The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research. Available at: [Link]

-

Fluorine-containing indoles: Synthesis and biological activity | Request PDF - ResearchGate. Available at: [Link]

-

Catalytic, Dearomative 2,3-Difluorination of Indoles | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]

-

Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed. Available at: [Link]

-

(IUCr) 5-Fluoro-3-(1H-indol-3-ylmethyl). Available at: [Link]

-

4-Fluoro-1H-indole-7-carboxylic acid | 313337-34-7 - J&K Scientific. Available at: [Link]

-

Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - NIH. Available at: [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections. Available at: [Link]

-

Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - NIH. Available at: [Link]

-

Bio-informed synthesis of marine-sourced indole derivatives: suppressing gram-negative bacteria biofilm and virulence - PMC - NIH. Available at: [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrpr.com [ijrpr.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. jk-sci.com [jk-sci.com]

- 8. chemimpex.com [chemimpex.com]

- 9. ossila.com [ossila.com]

- 10. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

Foreword: The Strategic Value of Fluorinated Indoles in Modern Chemistry

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-7-methyl-1H-indole